1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine
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Overview
Description
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine is a chemical compound known for its potential applications in various scientific research fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a sulfonyl group, a chloro group, an ethoxy group, and a methyl group. Its molecular formula is C14H22ClNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product.
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Preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
Reagents: 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, thionyl chloride (SOCl2)
Conditions: Reflux in anhydrous conditions
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Reaction with 3-methylpiperidine
Reagents: 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, 3-methylpiperidine
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
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Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Conditions: Aqueous or organic solvents, controlled temperatures
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, often at low temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological activities.
Comparison with Similar Compounds
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine can be compared with other similar compounds, such as:
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine: A related compound with a piperazine ring instead of a piperidine ring.
5-Chloro-2-ethoxy-4-methyl-N-propylbenzenesulfonamide: A sulfonamide derivative with similar structural features.
These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-20-14-8-12(3)13(16)9-15(14)21(18,19)17-7-5-6-11(2)10-17/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIQCVHEEJDTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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